molecular formula C17H19F2N3O2 B6929523 N-[3-(2,2-difluoroethoxy)-4-methylphenyl]-4-(dimethylamino)pyridine-3-carboxamide

N-[3-(2,2-difluoroethoxy)-4-methylphenyl]-4-(dimethylamino)pyridine-3-carboxamide

Cat. No.: B6929523
M. Wt: 335.35 g/mol
InChI Key: WAQFKOJCMGUKIR-UHFFFAOYSA-N
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Description

N-[3-(2,2-difluoroethoxy)-4-methylphenyl]-4-(dimethylamino)pyridine-3-carboxamide is an intriguing organic compound with potential applications across various scientific domains. The compound's structure, characterized by the presence of a difluoroethoxy group, methylphenyl moiety, dimethylamino group, and a pyridine carboxamide backbone, suggests a complex synthesis and versatility in chemical reactions.

Properties

IUPAC Name

N-[3-(2,2-difluoroethoxy)-4-methylphenyl]-4-(dimethylamino)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O2/c1-11-4-5-12(8-15(11)24-10-16(18)19)21-17(23)13-9-20-7-6-14(13)22(2)3/h4-9,16H,10H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQFKOJCMGUKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CN=C2)N(C)C)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,2-difluoroethoxy)-4-methylphenyl]-4-(dimethylamino)pyridine-3-carboxamide typically involves multi-step processes. A common synthetic route might start with the preparation of the 3-(2,2-difluoroethoxy)-4-methylphenyl precursor, followed by introducing the dimethylamino group. The final step often involves the formation of the pyridine carboxamide backbone through amidation reactions.

Industrial Production Methods

In an industrial setting, the synthesis would involve scalable procedures, often utilizing continuous flow reactors to ensure high yields and purity. Advanced purification techniques such as chromatography and crystallization are essential to obtain the desired compound in a usable form.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,2-difluoroethoxy)-4-methylphenyl]-4-(dimethylamino)pyridine-3-carboxamide undergoes various reactions:

  • Oxidation: : The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions often utilize hydrides like sodium borohydride or lithium aluminium hydride.

  • Substitution: : It participates in nucleophilic and electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) in acidic conditions.

  • Reduction: : Sodium borohydride (NaBH4) in anhydrous ethanol.

  • Substitution: : Nucleophiles like sodium hydroxide (NaOH) or electrophiles like bromine (Br2) under suitable conditions.

Major Products

The major products formed from these reactions vary. Oxidation might yield difluoroethoxy methylphenyl pyridine derivatives, while reduction can generate simpler amine derivatives. Substitution reactions could result in modified aromatic compounds.

Scientific Research Applications

N-[3-(2,2-difluoroethoxy)-4-methylphenyl]-4-(dimethylamino)pyridine-3-carboxamide has diverse applications in scientific research:

  • Chemistry: : Used as a reagent or intermediate in organic synthesis.

  • Biology: : Potential bioactive compound in studying receptor interactions.

  • Medicine: : Investigated for its potential therapeutic properties in various conditions.

  • Industry: : Utilized in the development of new materials and catalysts.

Mechanism of Action

The compound's mechanism of action involves interactions at the molecular level, typically targeting specific enzymes or receptors. The difluoroethoxy and dimethylamino groups are critical for its binding affinity, influencing the pathways involved in its activity. The precise mechanisms are often elucidated through extensive biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Compared to other similar compounds, N-[3-(2,2-difluoroethoxy)-4-methylphenyl]-4-(dimethylamino)pyridine-3-carboxamide stands out due to its unique combination of functional groups, leading to distinct chemical and biological properties.

List of Similar Compounds

  • N-[3-(2-fluoroethoxy)-4-methylphenyl]-4-(dimethylamino)pyridine-3-carboxamide

  • N-[3-(2,2-difluoroethoxy)-4-methylphenyl]-4-(diethylamino)pyridine-3-carboxamide

  • N-[3-(2,2-difluoroethoxy)-4-ethylphenyl]-4-(dimethylamino)pyridine-3-carboxamide

Each of these compounds shares structural similarities but differs in subtle aspects such as the presence of additional fluorine atoms or variations in the alkyl chains, which can significantly impact their reactivity and application.

Feel free to dive into specific details or clarify any points!

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